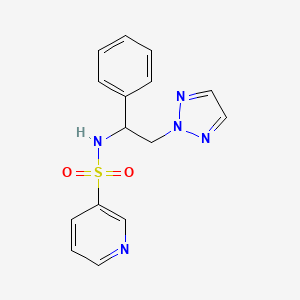

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a triazole ring, a phenyl group, and a pyridine sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms the 1,2,3-triazole ring by reacting an azide with a terminal alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

The triazole moiety present in N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide has been linked to significant antiviral properties. Research indicates that compounds containing triazole structures can inhibit various viruses, including HIV and other RNA viruses. The incorporation of the triazole ring enhances the binding affinity to viral proteins, thereby improving the efficacy of the compound against viral replication .

Structure-Activity Relationship Studies

Studies have shown that modifications to the triazole and pyridine components can lead to improved biological activity. For instance, altering substituents on the phenyl ring or the sulfonamide group can optimize pharmacokinetic properties such as solubility and bioavailability. This approach allows for the development of more potent derivatives with reduced toxicity profiles .

Anticancer Research

Inhibition of Cancer Cell Proliferation

this compound has been investigated for its potential as an anticancer agent. Compounds with similar triazole structures have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The ability to selectively inhibit cancer cell lines while sparing normal cells is a key advantage of this compound .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways that are critical for cell cycle regulation and apoptosis. By interfering with these pathways, the compound can induce cell death in malignant cells while promoting survival in healthy tissues .

Drug Design and Development

Scaffold for New Drug Candidates

The unique structure of this compound serves as an excellent scaffold for the design of new drug candidates. Its ability to form diverse interactions with biological targets makes it a versatile building block in medicinal chemistry. Researchers are exploring its derivatives to create libraries of compounds that can be screened for various biological activities .

Summary Table of Key Findings

Case Studies

Case Study 1: Antiviral Efficacy

A study demonstrated that a derivative of this compound exhibited significant antiviral activity against HIV strains with resistance mutations. The compound's ability to maintain efficacy despite mutations suggests its potential as a therapeutic agent in resistant cases .

Case Study 2: Anticancer Properties

In vitro studies showed that modifications to the sulfonamide group resulted in enhanced cytotoxicity against specific cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer therapies based on this compound .

Mécanisme D'action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors. This interaction can inhibit the activity of these enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluconazole: An antifungal agent containing a triazole ring.

Voriconazole: Another antifungal with a triazole moiety.

Trazodone: An antidepressant that includes a triazole structure.

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is unique due to its combination of a triazole ring, phenyl group, and pyridine sulfonamide moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .

Activité Biologique

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a triazole moiety. Its chemical structure can be represented as follows:

This structure is significant as the triazole ring is known for enhancing the pharmacological profile of compounds, providing improved solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as α-glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes by regulating blood sugar levels .

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it demonstrated significant inhibitory concentrations (IC50 values) against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| α-Glycosidase Inhibition | - | 3.25 | |

| Cytotoxicity | MCF7 | 3.79 | |

| Cytotoxicity | SF-268 | 12.50 | |

| Cytotoxicity | NCI-H460 | 42.30 |

Case Study 1: Anticancer Potential

A study conducted by Bouabdallah et al. explored the anticancer potential of various triazole derivatives, including this compound). The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .

Case Study 2: Antidiabetic Effects

Research focusing on the antidiabetic properties revealed that the compound effectively inhibited α-glycosidases, which play a key role in carbohydrate digestion. This inhibition resulted in decreased glucose absorption in vitro, suggesting potential use as an antidiabetic agent .

Propriétés

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-23(22,14-7-4-8-16-11-14)19-15(12-20-17-9-10-18-20)13-5-2-1-3-6-13/h1-11,15,19H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAMEKGKPHYHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.